molecular formula C12H15ClN2O4 B1500301 (R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217739-51-9

(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1500301
CAS No.: 1217739-51-9
M. Wt: 286.71 g/mol
InChI Key: HWLQIRSDXWPZMQ-UTONKHPSSA-N
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Description

(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged saturated scaffold widely used by researchers to obtain novel compounds for the treatment of human diseases. Its value lies in the sp 3 -hybridization of the ring, which allows for efficient three-dimensional exploration of the pharmacophore space, contributing to the stereochemistry of the molecule and influencing critical physicochemical parameters for drug candidates . The specific stereochemistry of the (R)-enantiomer at the 2-position is a crucial feature, as different stereoisomers can lead to vastly different biological profiles due to the enantioselective nature of protein targets . The 4-nitrobenzyl substituent introduces an aromatic, electron-deficient group that can be pivotal for target binding or serve as a synthetic handle for further chemical modification. This compound is closely related to proline, a common building block used to produce a wide array of chiral compounds and catalysts . It is supplied as the hydrochloride salt to enhance its stability and solubility. Researchers will find this compound valuable for developing new bioactive molecules with potential applications as anticancer, antibacterial, or central nervous system agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-2-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4.ClH/c15-11(16)12(6-1-7-13-12)8-9-2-4-10(5-3-9)14(17)18;/h2-5,13H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLQIRSDXWPZMQ-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661597
Record name 2-[(4-Nitrophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217739-51-9
Record name 2-[(4-Nitrophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

According to patent EP3015456A1 and WO2014206257A1, a common approach involves starting from a pyrrolidine-2-carboxylic acid derivative (compound c1) which can be alkylated at the 2-position with a 4-nitrobenzyl halide or equivalent alkylating agent.

  • Activation of Hydroxyl or Carboxyl Groups: The hydroxyl group (if present) can be activated by strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form sodium or lithium alkoxides, which then react with the alkylating reagent in the presence of phase transfer catalysts (e.g., quaternary ammonium salts or polyethylene glycol) to facilitate the alkylation.

  • Protection Strategies: Protecting groups on nitrogen (M) and carboxyl (X) are used to prevent side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for nitrogen and esters (e.g., methyl, tert-butyl) for carboxyl groups.

  • Avoiding Racemization: Direct alkylation of the chiral carboxyl compound c1 without protecting the carboxyl group often leads to racemization. However, removal of the protecting group followed by alkylation preserves chirality.

Catalytic Hydrogenation for Isomer Control

The preparation method includes catalytic hydrogenation of double bonds in precursor compounds to obtain the desired cis isomer of the pyrrolidine derivative. This step is crucial for maintaining stereochemical integrity. Unexpectedly, the method described in EP3015456A1 achieves cis isomer formation without racemization, which is uncommon because catalytic hydrogenation typically yields racemic mixtures.

Use of Chiral Pool Synthesis

Another approach involves chiral pool synthesis, where naturally occurring amino acids (e.g., L-proline) are used as starting materials to build the pyrrolidine ring with the correct stereochemistry. The 4-nitrobenzyl substituent is then introduced via selective alkylation reactions.

Stepwise Synthesis Example (From Patent WO2014206257A1)

  • Formation of Protected Pyrrolidine Intermediate:

    • Starting from a protected amino acid derivative, treatment with strong bases (e.g., LHMDS or n-butyllithium) at low temperatures (-78°C) generates an enolate intermediate.
    • Reaction with formic or acetic anhydride derivatives introduces functional groups at the 2-position.
    • Subsequent workup and purification yield protected pyrrolidine intermediates with high yields (around 80-90%).
  • Alkylation with 4-Nitrobenzyl Halides:

    • The protected intermediate is alkylated using 4-nitrobenzyl bromide or chloride in the presence of phase transfer catalysts.
    • Reaction conditions are optimized to prevent racemization and side reactions.
    • Purification by column chromatography affords the alkylated product.
  • Deprotection and Salt Formation:

    • Removal of protecting groups (e.g., Boc) is achieved using trifluoroacetic acid (TFA) at room temperature.
    • The free acid is then converted to the hydrochloride salt by treatment with HCl in suitable solvents.
    • Final purification yields (R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride as a solid.

Comparative Data Table of Key Reaction Steps

Step Reagents/Conditions Yield (%) Notes
Enolate formation LHMDS or n-BuLi, THF, -78°C 80-90 Low temperature to control stereochemistry
Acylation Formic/acetic anhydride derivatives 80-90 Introduces functional groups at C-2
Alkylation 4-Nitrobenzyl halide, phase transfer catalyst 50-70 Requires protection to avoid racemization
Deprotection (Boc removal) Trifluoroacetic acid (TFA), 25°C >90 Mild conditions preserve chirality
Salt formation (HCl) HCl in organic solvent Quantitative Produces hydrochloride salt

Research Findings and Technical Advantages

  • The described methods allow for high enantiomeric purity by careful control of reaction conditions and protecting group strategies.
  • Catalytic hydrogenation steps yield cis isomers selectively , an unexpected and advantageous outcome for the compound’s stereochemistry.
  • Use of strong bases and phase transfer catalysts enhances reaction efficiency and yield .
  • Chiral pool synthesis routes provide an alternative by leveraging naturally available chiral amino acids, simplifying stereochemical control.
  • The overall synthetic routes are designed to be scalable and suitable for pharmaceutical applications due to their reproducibility and selectivity.

Scientific Research Applications

®-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of ®-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form an amine, which may interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Chemical Data

The table below compares the target compound with structurally similar derivatives, focusing on substituent variations, molecular properties, and key identifiers:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 4-NO₂ C₁₂H₁₅ClN₂O₄ 286.72 1217739-51-9 High polarity due to nitro group; used in sulfonamide synthesis .
(R)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 3-NO₂ C₁₂H₁₅ClN₂O₄ 286.71 1217755-41-3 Meta-nitro isomer; may exhibit altered electronic effects compared to para isomer .
(R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 3-F C₁₂H₁₅ClFNO₂ ~259.45 (calc.) - Fluorine’s electronegativity impacts dipole moments; potential bioactivity .
(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 4-Cl C₁₂H₁₅Cl₂NO₂ 276.16 1049741-04-9 Chlorine’s steric bulk and moderate electron-withdrawing effects .
(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 4-I C₁₂H₁₅ClINO₂ 367.61 1049728-36-0 High molecular weight due to iodine; potential radiopharmaceutical applications .
(R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride 3-CF₃ C₁₃H₁₅ClF₃NO₂ ~318.72 (calc.) - Trifluoromethyl group enhances metabolic stability in drug design .
(R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 2-CN C₁₃H₁₅ClN₂O₂ ~274.73 (calc.) 1217707-38-4 Cyanide’s strong electron-withdrawing nature; may affect reaction pathways .

Key Comparative Insights

Substituent Electronic Effects: Nitro (NO₂): The para-nitro group in the target compound creates a strong electron-withdrawing effect, enhancing electrophilic reactivity. In contrast, the meta-nitro isomer (CAS: 1217755-41-3) may display reduced resonance stabilization due to positional differences . Halogens (F, Cl, I): Fluorine (3-F) increases polarity but lacks the nitro group’s redox activity.

Steric and Solubility Considerations :

  • The trifluoromethyl group (3-CF₃) introduces both steric bulk and lipophilicity, which can improve membrane permeability in drug candidates .
  • The hydrochloride salt form across all compounds enhances aqueous solubility, critical for biological testing .

Synthetic Utility: Nitro-substituted derivatives (e.g., 4-NO₂, 3-NO₂) are often intermediates for amine synthesis via reduction (e.g., using stannous chloride) . Cyanobenzyl derivatives (2-CN) may serve as precursors for further functionalization, such as hydrolysis to carboxylic acids .

Biological Activity

(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with the CAS number 1217739-51-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅ClN₂O₄
  • Molecular Weight : 286.71 g/mol
  • Purity : ≥ 95%
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Antibacterial Activity

Recent studies have shown that various pyrrolidine derivatives exhibit significant antibacterial properties. The compound this compound has been evaluated alongside other pyrrolidine alkaloids for its effectiveness against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action :
    • The nitro group in the structure is believed to enhance the compound's reactivity and interaction with bacterial cell walls, leading to inhibition of bacterial growth.
    • Comparative studies indicate that modifications in the substituents on the pyrrolidine ring can alter antibacterial potency significantly.
  • Case Study Findings :
    • In vitro tests demonstrated that compounds with similar structures showed Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting promising antibacterial activity for this compound as well .

Antifungal Activity

The compound's antifungal potential has also been explored:

  • Effectiveness Against Fungi :
    • Studies have indicated that certain pyrrolidine derivatives exhibit antifungal properties, although specific data on this compound remains limited.
    • The presence of electron-withdrawing groups like nitro may enhance antifungal activity by disrupting fungal cell membrane integrity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials :
    • The synthesis begins with the appropriate chiral pyrrolidine precursor.
  • Reaction Conditions :
    • Commonly conducted under basic conditions using sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions.
  • Purification :
    • The final product is purified through recrystallization or chromatography to ensure high purity levels.

Data Table: Comparison of Biological Activities

Compound NameAntibacterial Activity (MIC μg/mL)Antifungal ActivityNotes
This compound3.12 - 12.5Limited dataPotential for modification to enhance activity
Sodium pyrrolidide10 - 20ModerateEffective against Gram-positive bacteria
1,3-Dipyrrolidino benzeneNo activityWeakLack of substituents limits activity

Q & A

Q. What are the key synthetic routes for (R)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized for stereochemical purity?

The synthesis typically involves chiral starting materials, such as (R)-proline derivatives, and a nitrobenzyl group introduction via alkylation or coupling reactions. For stereochemical control, chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) are employed. Hydrochloride salt formation is achieved by treating the free base with HCl. Key steps include:

  • Precursor preparation : Use of tert-butyl dicarboxylate-protected intermediates to preserve stereochemistry .
  • Nitrobenzyl introduction : Alkylation with 4-nitrobenzyl halides under basic conditions (e.g., NaH in DMF) .
  • Acid hydrolysis : Cleavage of protecting groups with HCl to yield the hydrochloride salt . Optimization involves monitoring reaction progress via HPLC or LCMS and adjusting temperature/pH to minimize racemization.

Q. How can researchers characterize the stereochemical configuration and purity of this compound?

Methodological approaches include:

  • Chiral HPLC : To resolve enantiomers and assess optical purity .
  • X-ray crystallography : For absolute configuration confirmation, particularly for trans-4-(4-nitrobenzyl) derivatives .
  • NMR spectroscopy : 1^1H- and 13^13C-NMR to analyze diastereotopic protons and confirm substitution patterns .

Q. What are the critical physicochemical properties (e.g., solubility, stability) to consider during formulation for biological assays?

  • Solubility : The hydrochloride salt enhances aqueous solubility (≥10 mM in water at pH 3–5) .
  • Stability : Sensitive to light and oxidation due to the nitro group; store at –20°C in amber vials under inert gas .
  • pH sensitivity : Protonation of the pyrrolidine nitrogen stabilizes the structure in acidic conditions but may degrade in strong bases .

Advanced Questions

Q. How does the nitrobenzyl substituent influence biological activity compared to other aromatic groups (e.g., fluorobenzyl)?

The nitro group enhances electron-withdrawing effects, potentially increasing binding affinity to targets like enzymes or receptors. Comparative studies show:

  • Nitro vs. Fluoro : Nitro-substituted derivatives exhibit higher metabolic stability but lower cell permeability than fluorinated analogs due to increased polarity .
  • Biological activity : Nitrobenzyl derivatives show stronger inhibition of proteases in vitro (IC₅₀ ~5 µM vs. 15 µM for fluorobenzyl analogs) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation times, buffer composition) .
  • Enantiomeric impurities : Re-evaluate chiral purity via chiral HPLC and correlate with activity .
  • Target specificity : Use knockdown models (e.g., siRNA) to confirm on-target effects .

Q. How can researchers investigate the compound’s interactions with biological macromolecules (e.g., proteins, DNA)?

Methodologies include:

  • Surface plasmon resonance (SPR) : Real-time binding kinetics analysis (KD measurement) .
  • Molecular docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Q. What role does the (R)-configuration play in modulating pharmacological activity compared to the (S)-enantiomer?

The (R)-configuration often determines stereoselective binding. For example:

  • Receptor binding : (R)-enantiomers show 10-fold higher affinity for GABA-B receptors than (S)-forms in comparative assays .
  • Metabolic stability : (R)-configured compounds resist enzymatic degradation in liver microsomes (t₁/₂ >120 min vs. 40 min for (S)) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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